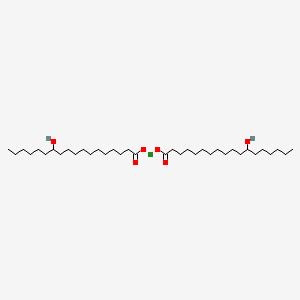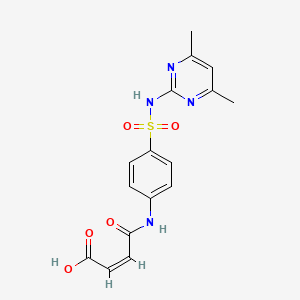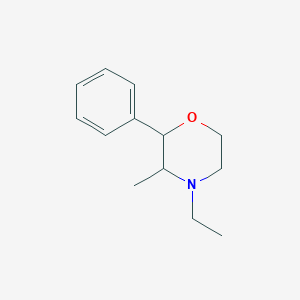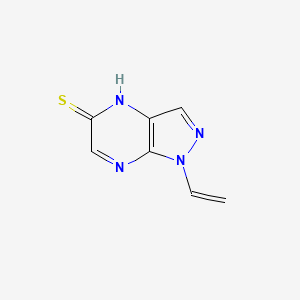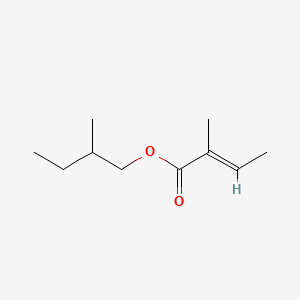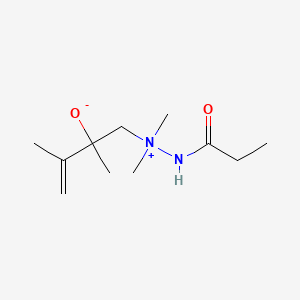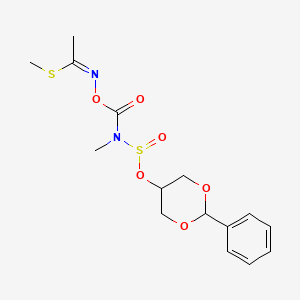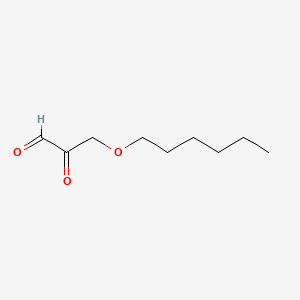
Mafenide propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mafenide propionate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is a derivative of mafenide, which is known for its ability to reduce bacterial populations in burn tissues and promote healing. This compound is often used topically as an adjunctive therapy to control bacterial infections in burn wounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mafenide propionate involves the reaction of mafenide with propionic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:
Mafenide+Propionic Anhydride→Mafenide Propionate+Acetic Acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Mafenide propionate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Mafenide propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.
Medicine: Extensively used in burn treatment to prevent infections and promote healing.
Industry: Utilized in the formulation of topical antimicrobial creams and solutions
Mechanism of Action
The precise mechanism of action of mafenide propionate is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. This compound is believed to inhibit bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid, similar to other sulfonamides .
Comparison with Similar Compounds
Mafenide propionate is compared with other sulfonamide-type antimicrobial agents, such as:
Sulfadiazine: Another sulfonamide used in burn treatment, but with different pharmacokinetic properties.
Silver sulfadiazine: Commonly used in burn care, known for its broad-spectrum antimicrobial activity.
Chloramphenicol: Used for facial burns, whereas this compound is more suitable for non-facial burns.
This compound is unique due to its specific application in burn treatment and its ability to penetrate burn eschar more effectively than some other agents .
Properties
CAS No. |
12001-72-8 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;propanoic acid |
InChI |
InChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5) |
InChI Key |
SVJKMLBXJJZCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



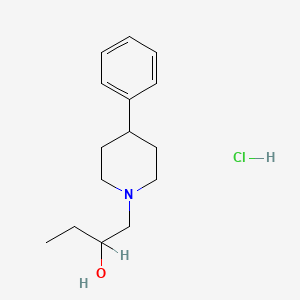
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
